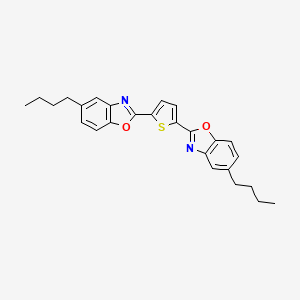
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in organic synthesis and industrial chemistry. This compound is characterized by the presence of three chlorine atoms and two methylsulfonyl groups attached to the pyridine ring, making it highly reactive and versatile for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the treatment of pentachloropyridine with methylsulfonyl chloride under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and sulfonylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorinated positions, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides, which react under mild to moderate conditions.
Oxidizing/Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridine derivatives, which can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- involves its reactivity towards nucleophiles and electrophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Pentachloropyridine: A highly chlorinated pyridine derivative used in similar applications.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Another chlorinated pyridine with similar reactivity and applications.
Uniqueness: Pyridine, 2,3,5-trichloro-4,6-bis(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical transformations. Its dual methylsulfonyl groups enhance its solubility and reactivity compared to other chlorinated pyridines .
Eigenschaften
CAS-Nummer |
32194-35-7 |
|---|---|
Molekularformel |
C7H6Cl3NO4S2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
2,3,5-trichloro-4,6-bis(methylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6Cl3NO4S2/c1-16(12,13)5-3(8)6(10)11-7(4(5)9)17(2,14)15/h1-2H3 |
InChI-Schlüssel |
OJWLTKBVINOKHB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


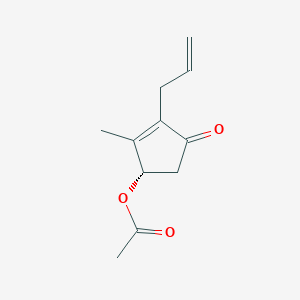
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
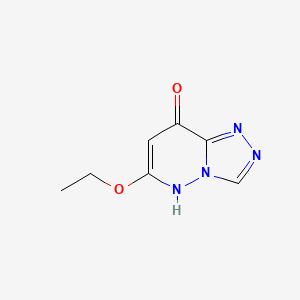
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)


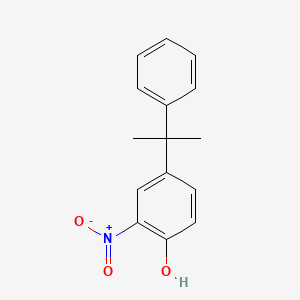
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
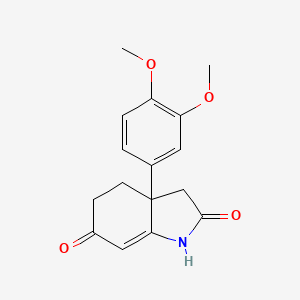
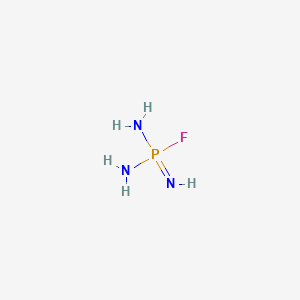
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

